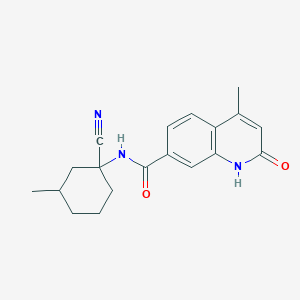
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide, also known as CAY10585, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of quinoline carboxamides and has a molecular weight of 351.42 g/mol.
作用机制
The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide increases the levels of cAMP, which leads to downstream effects such as inhibition of inflammation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In inflammation research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In neurodegenerative disorder research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide in lab experiments is its high potency and selectivity for PDE4 inhibition. This allows for precise targeting of the cAMP signaling pathway. However, one of the limitations of using N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide. One area of interest is the potential use of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide in combination with other drugs for cancer treatment. Another area of interest is the development of more water-soluble derivatives of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide for easier administration in lab experiments. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide in neurodegenerative disorders and to explore its potential therapeutic applications in this area.
合成方法
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide involves the reaction of 3-methylcyclohexanone with malonic acid in the presence of ammonium acetate and acetic anhydride to produce 3-methylcyclohexylidene malononitrile. This intermediate is then reacted with 2-chloro-4-methylquinoline to produce N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide. The overall yield of this synthesis method is approximately 25%.
科学研究应用
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
属性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12-4-3-7-19(10-12,11-20)22-18(24)14-5-6-15-13(2)8-17(23)21-16(15)9-14/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHHYYGHSXLFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)C(=CC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B2733069.png)
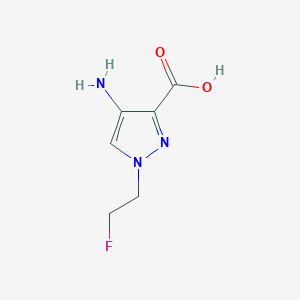
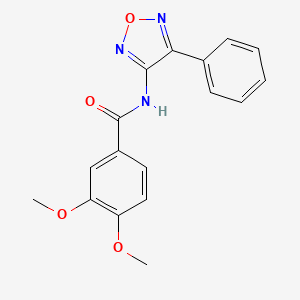
![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2733075.png)


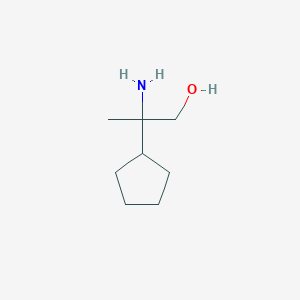
![[4-(2-Propenoyloxy)phenyl]methanol](/img/structure/B2733079.png)
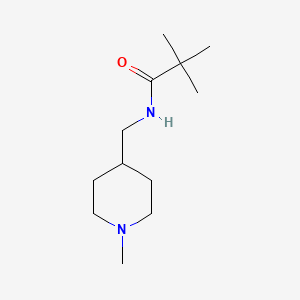
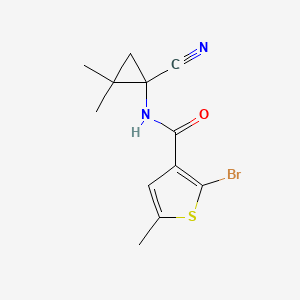
![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)
![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)
